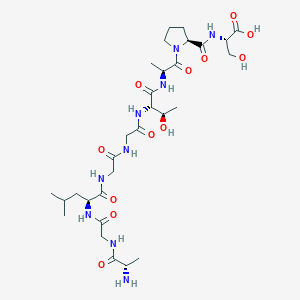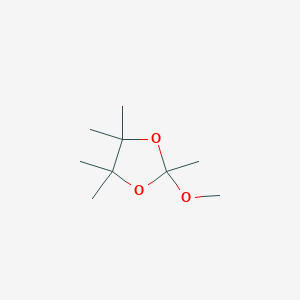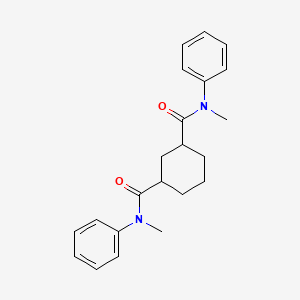![molecular formula C21H25NO B14182865 Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone CAS No. 922529-81-5](/img/structure/B14182865.png)
Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylamino group, and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the cyclohexyl and dimethylamino groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination:
Industrial Production Methods
Industrial production of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Cyclohexyl[4’-(dimethylamino)[1,1’-biphenyl]-2-yl]methanone can be compared with other similar compounds, such as:
Cyclohexyl(4-(dimethylamino)phenyl)methanone: Similar structure but with a different substitution pattern on the biphenyl moiety.
2-(1-(Dimethylamino)cyclohexyl)-1,1-diphenyl-1-ethanol hydrochloride: Contains a cyclohexyl and dimethylamino group but with an additional diphenyl moiety and an alcohol group.
Propriétés
Numéro CAS |
922529-81-5 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
cyclohexyl-[2-[4-(dimethylamino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C21H25NO/c1-22(2)18-14-12-16(13-15-18)19-10-6-7-11-20(19)21(23)17-8-4-3-5-9-17/h6-7,10-15,17H,3-5,8-9H2,1-2H3 |
Clé InChI |
CMTVYMTWBKYXNS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)



![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)

![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

